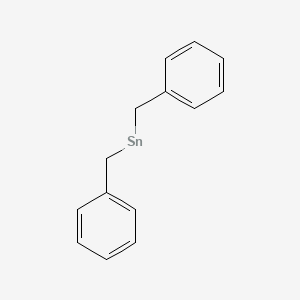
Dibenzylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzylstannane is an organotin compound with the chemical formula ( \text{C}{14}\text{H}{16}\text{Sn} ). It consists of a tin atom bonded to two benzyl groups. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibenzylstannane can be synthesized through the reaction of dibenzylmercury with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Reactants: Dibenzylmercury and tin tetrachloride.
Reaction Conditions: The reaction is carried out in an inert solvent such as toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: Dibenzylmercury is added to a solution of tin tetrachloride in toluene. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and mercury chloride as a byproduct.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzylstannane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibenzylstannic oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl or aryl halides can be used for substitution reactions.
Major Products:
Oxidation: Dibenzylstannic oxide.
Reduction: this compound hydride.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibenzylstannane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: this compound is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of dibenzylstannane involves its interaction with biological molecules and cellular pathways. Organotin compounds can interact with proteins, enzymes, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Dibutyltin: Another organotin compound with similar applications but different alkyl groups.
Triphenyltin: Contains three phenyl groups bonded to tin and is used in similar applications.
Tetraethyltin: Contains four ethyl groups bonded to tin and is used in organic synthesis.
Uniqueness: Dibenzylstannane is unique due to the presence of benzyl groups, which impart specific chemical properties and reactivity. The benzyl groups can participate in various organic reactions, making this compound a versatile reagent in organic synthesis.
Propiedades
Número CAS |
57025-32-8 |
|---|---|
Fórmula molecular |
C14H14Sn |
Peso molecular |
300.97 g/mol |
Nombre IUPAC |
dibenzyltin |
InChI |
InChI=1S/2C7H7.Sn/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2; |
Clave InChI |
SVSRQMUJHHQAAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Sn]CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


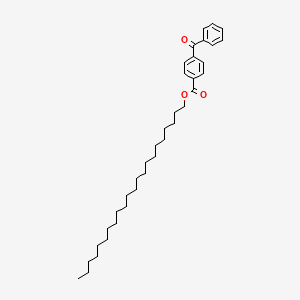
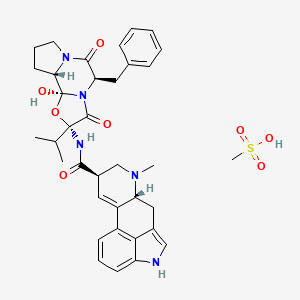
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
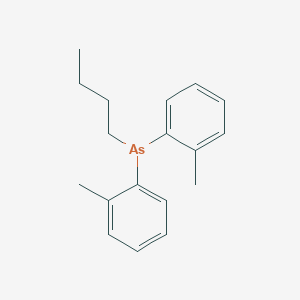

![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
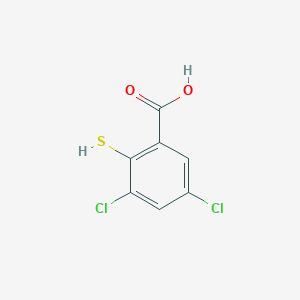
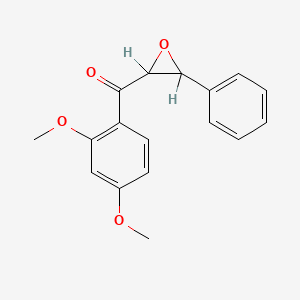
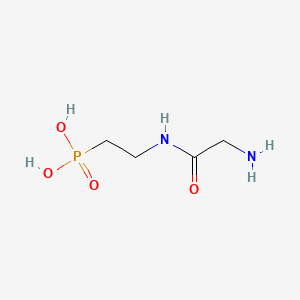
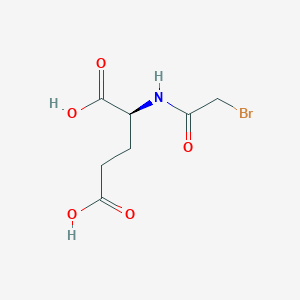
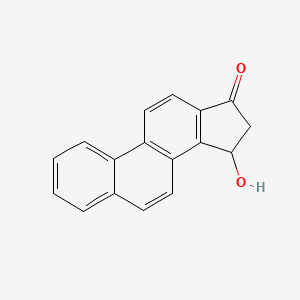
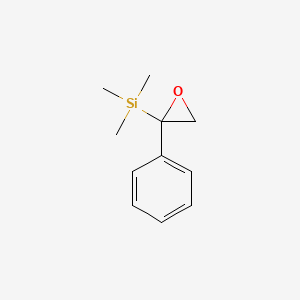
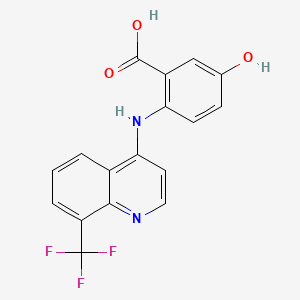
![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
